2-chloro-N,N-bis(furan-2-ylmethyl)benzamide
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Overview
Description
2-chloro-N,N-bis(furan-2-ylmethyl)benzamide is an organic compound characterized by the presence of a benzamide core substituted with a chlorine atom and two furan-2-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-bis(furan-2-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and furan-2-ylmethanol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-bis(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the furan rings.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dechlorinated products or modified furan rings.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-chloro-N,N-bis(furan-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-bis(furan-2-ylmethyl)benzamide depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of the chlorine atom and furan rings allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(furan-2-ylmethyl)benzamide: Lacks one furan-2-ylmethyl group.
N,N-bis(furan-2-ylmethyl)benzamide: Lacks the chlorine atom.
2-chloro-N,N-bis(thiophen-2-ylmethyl)benzamide: Contains thiophene rings instead of furan rings.
Uniqueness
2-chloro-N,N-bis(furan-2-ylmethyl)benzamide is unique due to the combination of the chlorine atom and two furan-2-ylmethyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H14ClNO3 |
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Molecular Weight |
315.7 g/mol |
IUPAC Name |
2-chloro-N,N-bis(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H14ClNO3/c18-16-8-2-1-7-15(16)17(20)19(11-13-5-3-9-21-13)12-14-6-4-10-22-14/h1-10H,11-12H2 |
InChI Key |
OLBGUPSFDFYJTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CO3)Cl |
Origin of Product |
United States |
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